molecular formula C13H7ClF3N3O B15245748 5-Chloro-3-(3-(trifluoromethoxy)phenyl)pyrazolo[1,5-a]pyrimidine

5-Chloro-3-(3-(trifluoromethoxy)phenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B15245748
M. Wt: 313.66 g/mol
InChI Key: APWFQQIIETZZNT-UHFFFAOYSA-N
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Description

5-Chloro-3-(3-(trifluoromethoxy)phenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a chloro group and a trifluoromethoxyphenyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a valuable candidate for various applications.

Preparation Methods

The synthesis of 5-Chloro-3-(3-(trifluoromethoxy)phenyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate precursors under specific reaction conditions One common synthetic route includes the reaction of 3-aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine coreIndustrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

5-Chloro-3-(3-(trifluoromethoxy)phenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .

Mechanism of Action

The mechanism of action of 5-Chloro-3-(3-(trifluoromethoxy)phenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a potential therapeutic agent, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt critical biochemical pathways, leading to the desired therapeutic effects. Molecular docking studies have shown that the compound fits well into the active sites of target enzymes, forming essential hydrogen bonds and hydrophobic interactions .

Comparison with Similar Compounds

5-Chloro-3-(3-(trifluoromethoxy)phenyl)pyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Properties

Molecular Formula

C13H7ClF3N3O

Molecular Weight

313.66 g/mol

IUPAC Name

5-chloro-3-[3-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C13H7ClF3N3O/c14-11-4-5-20-12(19-11)10(7-18-20)8-2-1-3-9(6-8)21-13(15,16)17/h1-7H

InChI Key

APWFQQIIETZZNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=C3N=C(C=CN3N=C2)Cl

Origin of Product

United States

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